2,4-di(morpholin-4-yl)-6-[4-(1H-tetrazol-1-yl)phenoxy]-1,3,5-triazine
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Overview
Description
4,6-Dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and a phenyl ether linked to a tetraazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether typically involves the reaction of cyanuric chloride with morpholine in the presence of a base such as triethylamine. This reaction forms the intermediate 4,6-dimorpholino-1,3,5-triazine, which is then reacted with 4-(1H-1,2,3,4-tetraazol-1-yl)phenol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether can undergo several types of chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cyanuric chloride, morpholine, triethylamine, and 4-(1H-1,2,3,4-tetraazol-1-yl)phenol . Reaction conditions typically involve the use of organic solvents such as tetrahydrofuran and controlled temperatures to ensure the desired product formation.
Major Products Formed
The major product formed from the synthesis of this compound is 4,6-dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether itself. Other potential products may include various substituted triazines and phenyl ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of advanced materials and chemicals, including polymers and coatings
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazin-2-yl aniline: Similar triazine structure with different substituents.
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine: Another triazine-based compound with different functional groups.
Uniqueness
4,6-Dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether is unique due to its combination of a triazine ring with morpholine groups and a phenyl ether linked to a tetraazole moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H21N9O3 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[4-morpholin-4-yl-6-[4-(tetrazol-1-yl)phenoxy]-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C18H21N9O3/c1-3-15(4-2-14(1)27-13-19-23-24-27)30-18-21-16(25-5-9-28-10-6-25)20-17(22-18)26-7-11-29-12-8-26/h1-4,13H,5-12H2 |
InChI Key |
OOEOSBSFJSVCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=C(C=C3)N4C=NN=N4)N5CCOCC5 |
Origin of Product |
United States |
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